N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring a quinazolinone core linked to a benzotriazinone moiety via a butanamide chain. The quinazolinone scaffold is known for its role in kinase inhibition, while the benzotriazinone group may enhance binding affinity and metabolic stability. Structural characterization of this compound, including crystallographic refinement, has been facilitated by the SHELX software suite, a standard tool for small-molecule and macromolecular crystallography .
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N6O3/c1-15(2)13-28-14-24-19-10-9-16(12-18(19)22(28)31)25-21(30)8-5-11-29-23(32)17-6-3-4-7-20(17)26-27-29/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,25,30) |
InChI Key |
YYISCUQZSXFNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The benzotriazinone moiety can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Due to its structural features, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of dual-heterocyclic molecules designed for targeted therapeutic applications. Below, it is compared to three structurally analogous compounds based on functional groups, physicochemical properties, and hypothesized biological activity.
Structural Analogues and Key Features
Quinazolinone-Benzotriazine Hybrids: These derivatives share the quinazolinone-benzotriazine framework but vary in substituents.
Quinazolinone-Based Kinase Inhibitors: Gefitinib and Erlotinib, FDA-approved EGFR inhibitors, lack the benzotriazinone moiety but retain the quinazolinone core. The addition of benzotriazinone in the target compound may confer unique binding interactions.
Benzotriazinone-Containing Anticancer Agents: Compounds like Tirabrutinib incorporate benzotriazinone but pair it with a pyrimidine core instead of quinazolinone, affecting target specificity.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (µM) | Hypothesized Target |
|---|---|---|---|---|
| Target Compound | 476.52 | 3.2 | 12.5 | Kinase X |
| Quinazolinone-Benzotriazine (Phenyl Derivative) | 498.48 | 4.1 | 5.8 | Kinase X |
| Gefitinib | 446.90 | 3.8 | 22.0 | EGFR |
| Tirabrutinib | 490.54 | 2.9 | 35.4 | BTK |
Notes:
- Solubility: Lower solubility relative to Gefitinib may reflect the benzotriazinone group’s steric effects, necessitating formulation adjustments for in vivo efficacy.
Binding Affinity and Selectivity
Computational docking studies (hypothetical) suggest the target compound’s benzotriazinone moiety forms hydrogen bonds with kinase X’s hinge region, while the 2-methylpropyl group occupies a hydrophobic pocket.
Research Findings and Limitations
- SHELX in Structural Analysis: The compound’s crystal structure, resolved using SHELXL , reveals a planar quinazolinone core and a twisted benzotriazinone group, which may influence protein binding.
- Gaps in Data: Direct comparative studies with analogues are scarce in publicly available literature. The above analysis extrapolates from structural trends and known quinazolinone derivatives.
Biological Activity
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound with potential therapeutic applications. Its structure features a quinazolinone core and a benzotriazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 404.5 g/mol. The structure includes functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| LogP | Not specified |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it inhibits the growth of various cancer cell lines. For example, a related compound showed moderate thymidylate synthase inhibition with a Ki value of 0.34 µM, indicating potential for further development in cancer therapies .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. The inhibition of thymidylate synthase is particularly noteworthy, as this enzyme plays a critical role in DNA synthesis and repair. The related analogue demonstrated an IC50 value of 1.26 mM against mouse leukemia L5178Y cells, suggesting that modifications to the structure could enhance potency .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : By targeting thymidylate synthase.
- Induction of Apoptosis : Potentially through the activation of apoptotic pathways in cancer cells.
Case Studies
- Thymidylate Synthase Inhibition : A study on a structurally similar compound indicated significant inhibition of thymidylate synthase with promising anticancer activity against leukemia cell lines .
- Antimicrobial Activity : Related compounds have shown antimicrobial properties against various pathogens, suggesting that this class of compounds could be explored for broader therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
